
Butyl nitrite
Overview
Description
Butyl nitrite is an organic compound with the chemical formula CH₃(CH₂)₃ONO. It is an alkyl nitrite made from butanol and is known for its use as a recreational inhalant, commonly referred to as “poppers.” this compound is a colorless liquid with a fruity odor and is used for its euphoric effects and muscle relaxation properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl nitrite is typically synthesized by the reaction of butanol with nitrous acid. The nitrous acid is generated in situ by reacting sodium nitrite with a mineral acid such as hydrochloric acid. The reaction proceeds as follows:
C₄H₉OH + HNO₂ → C₄H₉ONO + H₂O
The reaction is carried out under controlled conditions to ensure the efficient formation of this compound .
Industrial Production Methods: In industrial settings, this compound is produced continuously by mixing butanol, an acid (such as hydrochloric acid), and sodium nitrite in a mixing device that provides a pressure drop of at least 1 bar. This method ensures a low content of unreacted butanol and high purity of the final product .
Chemical Reactions Analysis
Transesterification Reactions
Butyl nitrite undergoes alcoholysis (transesterification) with alcohols to form alkyl nitrites. This equilibrium reaction is highly sensitive to steric and electronic factors:
Table 1: Effect of Alcohol Type on Transesterification with t-Butyl Nitrite
Alcohol Type | Conversion to Alkyl Nitrite (%) |
---|---|
Primary (Benzyl) | 80 |
Secondary | 60 |
Tertiary (t-Butanol) | 20 |
The equilibrium shifts left under solvent evaporation due to the higher volatility of t-butyl nitrite, reducing alkyl nitrite yields . Acid catalysts (e.g., pyridine) slow the reaction, while excess t-butyl nitrite drives equilibrium toward product formation .
Nitration of Phenolic Compounds
This compound acts as a chemoselective nitrating agent for phenols, producing mononitro derivatives with minimal over-nitration or N-nitrosylation :
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Mechanism : Initial O-nitrosylation forms an unstable aryl nitrite intermediate, which rearranges via radical pathways to yield C-nitro products. For example, Boc-Tyr-OH is converted to Boc-Tyr(3-NO₂)-OH in >95% yield .
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Solvent effects :
Key Optimization Factors :
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Excess t-butyl nitrite (10–20 equiv) ensures high conversion.
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Reaction times ≤3 hours prevent bisnitration (<1% byproduct) .
Redox Reactivity
This compound exhibits dual redox behavior:
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Oxidizing agent : Reacts with reducing agents (e.g., hydrides, sulfides) to produce toxic NOₓ gases, posing explosion risks .
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Reducing agent : Facilitates lipid peroxidation and adenosine triphosphate (ATP) depletion in biological systems, contributing to methemoglobinemia .
Safety Considerations :
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Highly flammable (flash point: 8°F) and volatile.
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Inhalation or ingestion causes cyanosis, hypoxia, and organ damage .
Solvent and Concentration Effects
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Solvent polarity : Controls reaction pathway selectivity (e.g., nitration vs. nitrosylation) .
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Concentration : Higher t-butyl nitrite concentrations (10:1 molar ratio) shift transesterification equilibria toward alkyl nitrite formation .
Stability and Byproduct Formation
This compound decomposes under heat or light, generating nitrogen oxides and butanol. In peptide nitration, trace N-nitroso byproducts (<5%) form but decompose rapidly . Storage at 2–8°C in dark conditions minimizes degradation .
Scientific Research Applications
Organic Synthesis Applications
Butyl nitrite is extensively utilized in organic chemistry for its ability to facilitate various reactions:
- Nitrosation : this compound serves as a key reagent for the production of nitrosamines, which are important in the synthesis of pharmaceuticals and agrochemicals. It reacts with amines to form nitrosamines under mild conditions, making it a valuable tool in synthetic organic chemistry .
- Nitration : It has been identified as a safe nitrating agent that preferentially produces mononitro derivatives of phenolic substrates. This selectivity is advantageous in the synthesis of complex organic molecules where control over functional group modification is critical .
- Mechanochemical Reactions : Recent advancements have shown that this compound can be used in mechanochemical processes, allowing for solvent-free synthesis methods that are more sustainable and efficient compared to traditional techniques .
Historically, this compound has been employed for its vasodilatory effects. It was used to treat conditions like angina pectoris due to its ability to relax smooth muscles and enhance blood flow. However, this application has diminished with the development of more effective treatments. In contemporary settings, it is primarily recognized for its recreational use rather than medicinal benefits .
Recreational Use
This compound is commonly known as a "popper," inhaled for its euphoric effects and muscle relaxation properties during sexual activities. Its use is prevalent in certain subcultures, particularly within the LGBTQ+ community. Despite its recreational appeal, concerns regarding safety and potential neurotoxicity have emerged from various studies .
Case Study: Neurotoxic Effects
Research indicates that repeated exposure to alkyl nitrites, including this compound, can impair cognitive functions such as learning and memory in animal models. A study demonstrated that rodents exposed to this compound exhibited significant deficits in both acquisition and retention tasks, underscoring the potential neurotoxic effects associated with its recreational use .
Industrial Applications
Beyond its chemical and recreational uses, this compound finds applications in industrial cleaning products due to its solvent properties. It effectively removes tough stains and residues, particularly in commercial settings where robust cleaning agents are required .
Mechanism of Action
Butyl nitrite exerts its effects primarily through the release of nitric oxide, which is a potent vasodilator. Nitric oxide activates the enzyme guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of smooth muscles, particularly in blood vessels, leading to vasodilation and a decrease in blood pressure . The compound also affects the central nervous system, inducing a sense of euphoria and relaxation .
Comparison with Similar Compounds
Amyl nitrite: Another alkyl nitrite with similar vasodilatory and euphoric effects.
Isobutyl nitrite: Similar in structure and effects but with a slightly different alkyl group.
Methyl nitrite and Ethyl nitrite: Gaseous at room temperature and used for similar purposes.
Uniqueness of this compound: this compound is unique due to its balance of volatility and stability, making it effective for both recreational and industrial applications. Its synthesis is relatively straightforward, and it has a distinctive fruity odor that differentiates it from other alkyl nitrites .
Biological Activity
Butyl nitrite, a compound belonging to the alkyl nitrite family, is primarily known for its use as a recreational drug, often referred to as "poppers." This article explores its biological activity, focusing on its pharmacological effects, toxicological profile, and potential therapeutic applications.
This compound is an organic compound with the molecular formula CHNO. It is a colorless liquid that acts as a vasodilator, which means it can widen blood vessels and decrease blood pressure. The mechanism of action involves the release of nitric oxide (NO), which activates guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells. This process results in relaxation of vascular smooth muscles and subsequent vasodilation.
Biological Effects
- Vasodilation and Hemodynamic Changes :
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Cytotoxicity and Genotoxicity :
- Research has demonstrated that this compound exhibits cytotoxic effects in various cell lines. For instance, exposure to this compound has been associated with DNA fragmentation in primary lung cells from rats, indicating potential genotoxicity .
- In vitro assays have revealed dose-dependent increases in mutation frequency in mouse lymphoma cells exposed to this compound, suggesting mutagenic properties .
- Modulation of Enzymatic Activity :
Toxicological Profile
The toxicological effects of this compound are notable and include:
- Acute Toxicity : Symptoms of acute exposure can include headaches, dizziness, and hypotension. Severe cases may lead to methemoglobinemia, a condition where hemoglobin is altered and cannot effectively transport oxygen .
- Chronic Effects : Long-term exposure may result in more severe health issues, including respiratory problems and potential carcinogenic effects due to its mutagenic properties .
Case Study 1: Recreational Use and Health Risks
A study assessing the health outcomes of individuals using this compound recreationally found a correlation between use and adverse cardiovascular events. Participants reported episodes of syncope (fainting) and palpitations after use, highlighting the risks associated with its vasodilatory effects.
Case Study 2: Occupational Exposure
In an occupational setting where this compound was used extensively, workers exhibited symptoms consistent with chronic exposure, including respiratory distress and neurological symptoms. Monitoring revealed elevated levels of methemoglobin in some individuals, necessitating medical intervention.
Research Findings
Recent studies have explored the potential therapeutic applications of this compound:
- Antimicrobial Activity : A study indicated that this compound could promote certain chemical reactions beneficial for synthesizing antimicrobial compounds. This suggests a potential role in pharmaceutical applications beyond its traditional uses .
- Flow Chemistry Applications : Innovative synthesis methods for this compound have been developed using continuous flow chemistry, yielding high purity products efficiently. This advancement may facilitate further research into its biological applications .
Summary Table of Biological Activities
Q & A
Q. Basic: What experimental design considerations are critical for in vitro studies evaluating butyl nitrite's cytotoxicity or biochemical effects?
Methodological Answer:
- Study Design: Include explicit descriptions of cell lines (origin, passage number), exposure concentrations, and exposure duration. Ensure protocols align with endpoints (e.g., apoptosis assays for cytotoxicity) and include controls (negative/positive) .
- Sample Size: Use power analysis to determine adequate sample size, avoiding Type I/II errors. Report statistical methods for data normalization (e.g., signal standardization to eliminate non-biological variability) .
- Data Transparency: Provide raw data for key endpoints (e.g., Western blot densitometry values) and avoid selective reporting. Use standardized formats for data sharing (e.g., supplementary tables) .
Q. Basic: How should researchers safely handle and store this compound in laboratory settings?
Methodological Answer:
- Storage: Keep in sealed, labeled containers in dry, cool (<25°C), and ventilated areas. Avoid proximity to incompatible materials (e.g., strong oxidizers, powdered metals) .
- Safety Protocols: Use tight-fitting safety goggles, nitrile gloves, and fume hoods. Implement respiratory protection (e.g., NIOSH-approved masks) if ventilation is inadequate .
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste under local regulations .
Q. Advanced: What analytical techniques are validated for quantifying this compound in environmental and biological matrices?
Methodological Answer:
- Environmental Samples (Soil/Water):
- Ion Chromatography with Conductivity Detection (IC/CD): Detects nitrate/nitrite derivatives with a detection limit of 20 µg/L. Validate recovery rates (83–114%) using spiked samples .
- UV-Vis Spectrophotometry: Employ diazotization and coupling reactions (λ = 540 nm) after KCl extraction for nitrite quantification .
- Biological Samples (Plasma/Tissue):
Matrix | Method | Detection Limit | Recovery (%) | Reference |
---|---|---|---|---|
Drinking Water | IC/CD | 20 µg/L | 83–114 | |
Soil | UV-Vis | Not reported | Not reported |
Q. Advanced: How can this compound be optimized as a nitrating agent in organic synthesis?
Methodological Answer:
- Reaction Conditions: Use tert-butyl nitrite in anhydrous solvents (e.g., acetonitrile) at 0–5°C to minimize side reactions. Catalyze with palladium for dibutyl oxalate synthesis .
- Statistical Optimization: Apply Plackett-Burman design to screen variables (temperature, molar ratio) and Box-Behnken design to optimize yield. For example, NaNO2 concentration at 2.36 g/L maximizes nitrite oxidation rates .
- Mechanistic Studies: Use <sup>15</sup>N-labeled nitrite and FT-IR to track nitro group incorporation in calixarene derivatives .
Q. Advanced: How can contradictions in toxicity data (e.g., pharmacological vs. recreational use) be resolved?
Methodological Answer:
- Dose-Response Analysis: Compare pharmacokinetic data (e.g., inhaled isothis compound in rats: 0.5–2 mg/kg) with recreational exposure levels (12–16% solutions). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human risks .
- Endpoint Harmonization: Alapse in vitro cytotoxicity assays (e.g., IC50) with in vivo hemodynamic endpoints (e.g., blood pressure drop) using benchmark dose modeling .
- Literature Reconciliation: Conduct systematic reviews with inclusion criteria prioritizing peer-reviewed studies over anecdotal reports .
Q. Advanced: What methodologies are recommended for in vivo studies on this compound’s hemodynamic effects?
Methodological Answer:
- Animal Models: Use conscious rats instrumented with telemetry devices to monitor real-time blood pressure and heart rate post-inhalation. Validate exposure chambers for precise concentration control .
- Pharmacokinetic Profiling: Collect serial blood samples for LC-MS/MS analysis. Calculate AUC and half-life using non-compartmental models .
- Histopathology: Examine vascular tissues (aorta, coronary arteries) for nitrosative stress markers (e.g., nitrotyrosine via immunohistochemistry) .
Q. Advanced: How can researchers ensure compound purity and identity in synthetic applications of this compound?
Methodological Answer:
- Characterization: For novel derivatives, combine <sup>1</sup>H/<sup>13</sup>C NMR, FT-IR, and high-resolution MS. Compare with literature data (e.g., tert-butylcalix[4]arene nitro derivatives ).
- Purity Assessment: Use GC-FID with internal standards (e.g., n-decane) to quantify residual solvents. Acceptable purity thresholds: ≥95% for mechanistic studies .
- Batch Documentation: Report synthesis date, storage conditions, and stability tests (e.g., degradation under UV light) in supplementary materials .
Q. Advanced: What statistical approaches address variability in this compound’s environmental degradation studies?
Methodological Answer:
- Experimental Design: Use factorial designs to test degradation factors (pH, UV exposure, microbial activity). For example, ANOVA identifies significant interactions between pH and temperature .
- Data Normalization: Apply log-transformation to non-normal distributions (e.g., half-life data) and use mixed-effects models for nested data .
- Uncertainty Quantification: Report 95% confidence intervals for degradation rates and use Monte Carlo simulations for risk assessment .
Properties
IUPAC Name |
butyl nitrite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-3-4-7-5-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJPBYFTQAANLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCON=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Record name | BUTYL NITRITE | |
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DSSTOX Substance ID |
DTXSID8049418 | |
Record name | N-Butylnitrite | |
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Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Butyl nitrite appears as a yellow oily liquid with a pleasant odor. A mixture of isomers (n-butyl, sec-butyl and tert-butyl). Slightly soluble in water. Slightly less dense than water. Vapors are much heavier than air. Toxic by ingestion, mildly toxic by inhalation. Used to make fuel for jet airplanes., Oily liquid; [Merck Index] | |
Record name | BUTYL NITRITE | |
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Vapor Pressure |
81.3 [mmHg] | |
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CAS No. |
544-16-1 | |
Record name | BUTYL NITRITE | |
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Record name | Butyl nitrite | |
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Record name | Nitrous acid, butyl ester | |
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Record name | BUTYL NITRITE | |
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Record name | Butyl nitrite | |
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